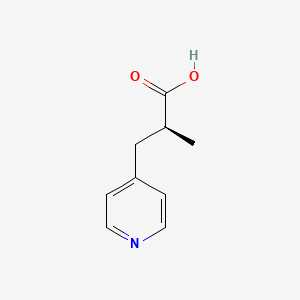

(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid

Description

(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid is a chiral carboxylic acid derivative. The following table details its fundamental chemical properties.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ nih.gov |

| Molecular Weight | 165.19 g/mol nih.gov |

| IUPAC Name | (2S)-2-methyl-3-(pyridin-4-yl)propanoic acid |

| CAS Number | 2248174-83-4 |

| Canonical SMILES | CC(CC1=CC=NC=C1)C(=O)O |

Chiral carboxylic acids that possess a stereogenic center at the α-position are fundamental structural motifs in a vast array of biologically active molecules. Their prevalence underscores their importance as core components of numerous natural products and therapeutic agents. The precise three-dimensional arrangement of substituents around the α-carbon is often critical for biological activity, dictating how the molecule interacts with its target, such as an enzyme or a receptor.

The academic pursuit in this area is largely driven by the need for efficient and highly selective methods to synthesize these compounds in an enantiomerically pure form. Significant research efforts are dedicated to developing novel catalytic asymmetric strategies, employing both organocatalysis and transition metal catalysis, to access α-stereogenic carboxylic acids. These methods are crucial for overcoming the challenges associated with separating enantiomers from a racemic mixture, which is often inefficient and costly. Beyond their role as bioactive molecules, these chiral acids are also highly valued as privileged chiral ligands and catalysts in other asymmetric transformations, further amplifying their importance in synthetic organic chemistry.

The pyridine (B92270) ring is a ubiquitous heterocyclic scaffold in medicinal chemistry and pharmaceutical science. Its presence in a multitude of FDA-approved drugs highlights its role as a key pharmacophore that can engage in various biological interactions, including hydrogen bonding and π-stacking. Consequently, the development of methods to create complex, enantiomerically pure molecules containing a pyridine moiety is a central theme in organic synthesis research.

Enantiomerically pure building blocks that incorporate a pyridine ring are highly sought-after synthons for the construction of drug candidates. The ability to introduce chirality in a controlled manner is essential, as the biological activity and safety profile of a chiral drug are often enantiomer-dependent. Research in this field focuses on innovative synthetic strategies, such as asymmetric dearomatization of pyridines or catalytic enantioselective additions to pyridine derivatives, to generate these valuable chiral intermediates. The availability of such building blocks streamlines the synthesis of complex targets and facilitates the exploration of structure-activity relationships in drug discovery programs.

The primary academic imperative for a molecule like this compound lies in its potential application in medicinal chemistry, particularly in the development of new therapeutic agents. A significant research trajectory for this structural class is the investigation of its role as a peroxisome proliferator-activated receptor (PPAR) agonist nih.gov.

PPARs are a group of nuclear receptor proteins that are crucial regulators of metabolism, including glucose and lipid homeostasis nih.gov. As such, they are important therapeutic targets for metabolic disorders. Drugs that activate PPARs, known as PPAR agonists, are used in the treatment of conditions like type 2 diabetes and dyslipidemia nih.govwikipedia.org.

A key area of research involves the development of dual PPARα/γ agonists, which can simultaneously address multiple aspects of the metabolic syndrome. Research into a series of novel pyridine-3-propanoic acids has led to the identification of potent dual PPARα/γ agonists with potential as antidiabetic agents nih.govresearchgate.net. Within these studies, specific stereoisomers, such as the (S)-enantiomers of certain 2-methyl-3-pyridinyl-propanoic acid derivatives, were identified as promising candidates for further development based on their efficacy in preclinical models nih.govresearchgate.net. This line of inquiry establishes a clear and compelling research imperative for this compound and its analogues: to serve as lead structures in the design and synthesis of novel therapeutics for metabolic diseases. The academic focus is on refining the structure-activity relationship, optimizing the pharmacokinetic properties, and ultimately translating these findings into clinically effective treatments.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULNNXYUJYOSY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure 2s 2 Methyl 3 Pyridin 4 Ylpropanoic Acid

Asymmetric Synthetic Routes to the Core Scaffold

The creation of the specific stereocenter in (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid is paramount, and asymmetric synthesis provides the most direct approach. These methods establish the desired chirality during the formation of the molecule's core structure.

Chiral Auxiliary-Controlled Approaches for Stereochemical Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of chiral propanoic acid derivatives, oxazolidinones and pseudoephedrine are commonly employed auxiliaries. wikipedia.org

In a typical approach, a chiral oxazolidinone is acylated with a propionyl unit, and the resulting imide is subjected to diastereoselective alkylation. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile (in this case, a pyridin-4-ylmethyl halide) to the opposite face. This establishes the desired stereocenter at the α-carbon. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid. The efficiency of this approach is highly dependent on the choice of auxiliary and reaction conditions.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations | Forms a rigid imide structure that effectively blocks one face of the enolate. |

| Pseudoephedrine | Alkylation of carboxylic acids | Forms an amide where the methyl and hydroxyl groups direct the stereochemistry of enolate alkylation. wikipedia.org |

| Camphorsultam | Michael additions, Aldol reactions | Provides high diastereoselectivity due to steric hindrance from the bulky camphor (B46023) skeleton. wikipedia.org |

Enantioselective Catalysis: Application of Asymmetric Hydrogenation and Organocatalysis

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. Asymmetric hydrogenation is a particularly powerful tool for this purpose. nih.gov A common strategy involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor, 2-methyl-3-pyridin-4-ylacrylic acid.

In this method, a transition metal catalyst, typically rhodium or iridium, is complexed with a chiral phosphine (B1218219) ligand. dicp.ac.cn This chiral catalyst coordinates to the double bond of the substrate in a way that favors the delivery of hydrogen to one specific face, leading to the formation of one enantiomer in excess. The inherent challenge with pyridine-containing substrates is the potential for the nitrogen atom to coordinate with and deactivate the metal catalyst. dicp.ac.cn This can often be overcome by performing the hydrogenation on a pyridinium (B92312) salt, which activates the pyridine (B92270) ring and prevents catalyst poisoning. dicp.ac.cn

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a viable strategy. Chiral amines, such as derivatives of proline, can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, a reaction that can be adapted to build the chiral scaffold of the target molecule. mdpi.com

Table 2: Comparison of Asymmetric Hydrogenation Catalysts

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Rh(I) with DuPhos ligands | α-acylaminoacrylates | >95% |

| Ir(I) with Chiral Phosphine Ligands | Pyridinium salts, Imines | >90% dicp.ac.cn |

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Formation

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild conditions. acs.org For the synthesis of this compound, chemoenzymatic routes that combine traditional chemical synthesis with enzymatic steps are particularly effective. researchgate.net

One established chemoenzymatic strategy involves the enzymatic resolution of a racemic ester of 2-methyl-3-pyridin-4-ylpropanoic acid. Lipases or proteases, such as α-chymotrypsin, can selectively hydrolyze the (S)-enantiomer of the ester to the desired carboxylic acid, leaving the (R)-ester unreacted. researchgate.netmdpi.com The products can then be separated based on their different chemical properties. The high stereoselectivity of enzymes often results in products with very high enantiomeric excess (>98% ee). researchgate.net This method's success relies on the ability to synthesize the racemic precursor efficiently and the identification of a suitable enzyme that exhibits high activity and selectivity for the substrate.

Diastereoselective Synthesis and Chromatographic Separation Techniques

An alternative to direct asymmetric synthesis is the formation of diastereomers, which can be separated using standard laboratory techniques like chromatography. researchgate.net This is the principle behind chiral auxiliary-based methods, where the reaction produces a mixture of diastereomers that are then separated.

Once diastereomers are formed, they can be separated using achiral chromatographic methods, such as silica (B1680970) gel column chromatography, because they have different physical properties. After separation, the chiral auxiliary is cleaved to yield the pure enantiomer.

For the direct separation of enantiomers from a racemic mixture, chiral chromatography is required. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to move through the column at different rates. mdpi.compopline.org High-performance liquid chromatography (HPLC) with a CSP is a common analytical and preparative method for separating enantiomers of chiral acids. nih.gov Supercritical fluid chromatography (SFC) is another effective technique that can offer faster separations and reduced solvent consumption, making it suitable for larger-scale separations. researchgate.net

Kinetic Resolution and Dynamic Kinetic Resolution Strategies for Enantiopurity Enhancement

Kinetic resolution is a process used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. The chemoenzymatic hydrolysis of a racemic ester of 2-methyl-3-pyridin-4-ylpropanoic acid is a classic example of kinetic resolution. researchgate.net The enzyme selectively catalyzes the reaction of one enantiomer, allowing for its separation from the unreacted enantiomer. A major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation. In DKR, the slower-reacting enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. This allows the chiral catalyst or enzyme to theoretically convert the entire racemic starting material into a single enantiomer, achieving a yield of up to 100%. This process requires a compatible racemization catalyst that does not interfere with the stereoselective reaction.

Process Intensification and Scalability Studies in this compound Production

Translating a synthetic route from the laboratory to an industrial scale presents significant challenges, including safety, cost-effectiveness, and environmental impact. Process intensification aims to develop safer, cleaner, and more efficient manufacturing processes. pi-inc.co

Flow chemistry, where reactants are continuously pumped through a reactor, is a key technology in process intensification. uva.nl Compared to traditional batch processing, flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, especially for highly exothermic or fast reactions. This improved control can lead to higher yields, better purity, and enhanced safety. pi-inc.co The scalability of a synthesis is a critical consideration. A process that is successful on a gram scale may not be viable on a multi-kilogram scale. Scalability studies involve optimizing reaction parameters, ensuring consistent product quality, and developing robust purification procedures. For instance, asymmetric hydrogenations have been successfully performed on a gram scale, demonstrating their potential for larger-scale production. researchgate.net The development of continuous processes, including reaction and separation steps, is a major goal for the large-scale manufacture of enantiopure compounds like this compound. researchgate.net

Derivatization and Chemical Transformations of 2s 2 Methyl 3 Pyridin 4 Ylpropanoic Acid

Functionalization at the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction Strategies

The carboxylic acid group is a primary site for functionalization, readily undergoing esterification, amidation, and reduction to introduce new functionalities and modulate the molecule's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often achieved through Fischer esterification. This method involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing water as it is formed. researchgate.net This approach is applicable to a wide range of alcohols, from simple alkyl alcohols to more complex structures, yielding the corresponding esters.

Amidation: Amide derivatives are commonly synthesized to explore structure-activity relationships in medicinal chemistry. The direct coupling of the carboxylic acid with a primary or secondary amine is facilitated by a variety of reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. More advanced coupling agents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), also provide high yields of the desired amides under mild conditions.

Reduction Strategies: The carboxylic acid moiety can be reduced to a primary alcohol, yielding (2S)-2-methyl-3-(pyridin-4-yl)propan-1-ol. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing both carboxylic acids and their corresponding esters to primary alcohols. masterorganicchemistry.comchemguide.co.uk The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), also serve as efficient reagents for the selective reduction of carboxylic acids in the presence of other functional groups like esters or ketones. organic-chemistry.org

Interactive Data Table: Reagents for Carboxylic Acid Functionalization

| Transformation | Reagent Class | Common Examples | Product |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, TsOH, HCl | Alkyl/Aryl Esters |

| Amidation | Coupling Agents | EDC, DCC, HATU, HBTU | Primary/Secondary Amides |

| Reduction | Hydride Reagents | LiAlH₄, BH₃·THF | Primary Alcohol |

Pyridine (B92270) Ring Modification Strategies: N-Oxidation, Halogenation, and Cross-Coupling Reactions

The pyridine ring offers a second major site for chemical modification, enabling the synthesis of a wide range of analogues with altered electronic and steric properties.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. chemguide.co.uk The resulting N-oxide functionality alters the electronic properties of the ring, making the positions ortho (2- and 6-) and para (4-) to the nitrogen atom more susceptible to nucleophilic attack. organic-chemistry.org Furthermore, the N-oxide can act as a protecting group or be used to direct subsequent functionalization before being removed by deoxygenation, for example, with phosphorus trichloride (B1173362) (PCl₃) or zinc dust. organic-chemistry.org

Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto the pyridine ring provides valuable handles for further derivatization, particularly through cross-coupling reactions. The halogenation of pyridine rings can be challenging due to their electron-deficient nature. mdpi.com However, various methods have been developed. For a 4-substituted pyridine like the title compound, electrophilic halogenation would be expected to occur at the 3- and 5-positions. More specialized methods can achieve halogenation at specific positions. For instance, converting the pyridine to its N-oxide activates the 2- and 6-positions towards halogenation. mdpi.com

Cross-Coupling Reactions: Once halogenated, the pyridine ring can participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a bromo- or iodo-substituted derivative of (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid could undergo Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines, catalyzed by palladium complexes. rsc.orginterchim.fr This enables the introduction of a vast range of aryl, alkyl, alkynyl, and amino substituents onto the pyridine core.

Interactive Data Table: Pyridine Ring Modification Reactions

| Reaction Type | Typical Reagents | Purpose |

|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂/Acetic Acid | Alters ring electronics, directs further substitution. |

| Halogenation | NBS, NCS, I₂ | Introduces a handle for cross-coupling. |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Forms a C(sp²)-C(sp²) bond (biaryl structures). |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Forms a C(sp²)-C(sp) bond (alkynylpyridines). |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Forms a C(sp²)-N bond (aminopyridines). |

Stereoselective Conversion to Analogues and Chiral Precursors

The (S)-configuration at the C2 position makes this molecule a valuable chiral building block for the synthesis of more complex, enantiomerically pure compounds. mdpi.comnih.gov Synthetic strategies can be designed to elaborate the molecule into various analogues while preserving the original stereocenter.

For instance, the carboxylic acid can be converted into other functional groups, or the pyridine ring can be modified as described above, all while retaining the stereochemical integrity at C2. The resulting derivatives are themselves chiral precursors for further synthetic steps. An example of such a strategy would be the reduction of the carboxylic acid to the corresponding chiral alcohol, (2S)-2-methyl-3-(pyridin-4-yl)propan-1-ol. This alcohol can then be used in subsequent reactions, such as conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or oxidation to the corresponding aldehyde for chain extension via Wittig or aldol (B89426) reactions. These approaches allow the incorporation of the chiral (S)-2-methyl-3-(pyridin-4-yl)propyl fragment into larger target molecules.

Synthesis of Chemically Modified Conjugates and Probes for Mechanistic Investigations

To investigate the biological mechanisms of action of molecules derived from this scaffold, chemically modified conjugates and probes are often synthesized. acs.org A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the study of that target's function in a biological system. thermofisher.com

The carboxylic acid handle of this compound is an ideal attachment point for conjugating it to reporter molecules, such as fluorescent dyes or affinity tags like biotin (B1667282). rsc.org

Synthesis of a Biotinylated Probe: A common strategy involves creating an amide linkage between the carboxylic acid and an amine-containing biotin derivative, such as biotin hydrazide or N-(aminoethyl)biotinamide. thermofisher.com Using standard peptide coupling conditions (e.g., EDC/NHS), a stable conjugate can be formed. This biotinylated probe can then be used in pull-down assays to identify protein binding partners.

Synthesis of a Fluorescent Probe: Similarly, the carboxylic acid can be coupled to an amine-functionalized fluorophore (e.g., a derivative of fluorescein, rhodamine, or cyanine (B1664457) dyes). rsc.org This creates a fluorescent probe that can be used in techniques like fluorescence microscopy or flow cytometry to visualize the cellular localization of the compound or its interaction with target molecules. These probes are invaluable tools for elucidating the molecular mechanisms underlying the biological activity of the parent compound and its derivatives.

Computational and Theoretical Chemistry Investigations of 2s 2 Methyl 3 Pyridin 4 Ylpropanoic Acid

Quantum Mechanical Characterization of Conformational Landscapes and Isomerism

Quantum mechanical (QM) calculations are essential for understanding the intrinsic properties of a molecule in the absence of environmental effects. By solving the Schrödinger equation for a given molecular structure, QM methods can determine the electronic structure, energy, and preferred geometries of (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid.

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds: the Cα-Cβ bond, the Cβ-C(pyridine) bond, and the C-O bond within the carboxylic acid group. A systematic conformational search using QM methods, such as Density Functional Theory (DFT), can identify all stable low-energy conformers. nih.gov For each starting geometry, an energy minimization is performed to locate the nearest local minimum on the potential energy surface.

The carboxylic acid group itself can exist in two main planar conformations, syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group. QM calculations consistently show that the syn conformation is significantly more stable for simple carboxylic acids due to favorable intramolecular interactions. nih.govacs.org For this compound, the relative energies of these conformers can be precisely calculated.

The results of such an analysis would typically be presented in a table listing the relative energies of the most stable conformers, their Boltzmann populations at a given temperature, and key dihedral angles that define their shapes. This information is crucial for understanding which conformations are most likely to be present and are therefore most relevant for its chemical and biological activity.

Table 1: Illustrative Quantum Mechanical Data for Low-Energy Conformers of this compound (Note: Data are illustrative and represent typical results from a DFT calculation at the B3LYP/6-31G level of theory in the gas phase.)*

| Conformer ID | Dihedral Angle (N-C-Cβ-Cα) (°) | Dihedral Angle (C-Cβ-Cα-C=O) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 65.2 | 175.4 | 0.00 | 45.2 |

| Conf-2 | -170.8 | 178.1 | 0.35 | 25.1 |

| Conf-3 | 68.9 | -60.5 | 0.85 | 11.3 |

| Conf-4 | -70.1 | 176.3 | 1.10 | 7.5 |

| Conf-5 | -168.5 | -58.9 | 1.50 | 4.1 |

Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions

While QM provides insights into the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. biorxiv.org MD simulations model the movements of atoms over time by applying classical mechanics, allowing for the exploration of solvation, intermolecular interactions, and dynamic conformational changes. rsc.org

For this compound, MD simulations can reveal how water molecules arrange themselves around the solute. The pyridine (B92270) nitrogen and the carboxylic acid group are expected to be primary sites for hydrogen bonding with water. nih.gov The simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

MD simulations also provide a dynamic view of the molecule's conformational flexibility in solution. The stable conformers identified by QM can be used as starting points for MD runs to observe transitions between them and determine their relative stability in an aqueous environment. The presence of water can stabilize or destabilize certain conformers compared to the gas phase, altering the conformational equilibrium. For instance, a conformation that allows for more favorable hydrogen bonding with water may become more populated in solution. frontiersin.org

Table 2: Illustrative Intermolecular Interaction Data from a Molecular Dynamics Simulation (Note: Data are illustrative and represent typical results from a 100 ns MD simulation in a water box.)

| Interaction Type | Solute Atom(s) | Average Number of Hydrogen Bonds | Average Interaction Distance (Å) |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | 1.1 | 2.85 |

| Hydrogen Bond (Donor) | Carboxyl -OH | 1.5 | 2.75 |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | 2.3 | 2.80 |

| Water Shell | Entire Molecule | 25.4 (within 4 Å) | N/A |

Prediction of Spectroscopic Parameters and Chiroptical Properties (e.g., Circular Dichroism)

Computational methods are highly effective at predicting various spectroscopic properties. For this compound, a key feature is its chirality, which gives rise to chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD). Time-dependent density functional theory (TD-DFT) is a widely used method to predict ECD spectra. acs.orgnih.gov

The process involves first obtaining the optimized geometries and relative populations of the most stable conformers from QM calculations. Then, for each conformer, the ECD spectrum is calculated. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. researchgate.net By comparing the predicted spectrum with an experimentally measured one, the absolute configuration of the molecule can be confidently assigned. rsc.org The predicted spectrum for the (2S)-enantiomer would be a mirror image of the spectrum predicted for the (2R)-enantiomer.

Other spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR), can also be calculated using QM methods. These predicted values can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.

Table 3: Illustrative Predicted Chiroptical and Spectroscopic Data (Note: Data are illustrative and represent typical results from TD-DFT and DFT calculations.)

| Property | Predicted Value | Method |

| Optical Rotation [α]D | +25.8° | B3LYP/aug-cc-pVDZ |

| Major ECD Peak 1 | +35.1 M-1cm-1 at 215 nm | TD-DFT (CAM-B3LYP) |

| Major ECD Peak 2 | -12.4 M-1cm-1 at 258 nm | TD-DFT (CAM-B3LYP) |

| 13C NMR Shift (Cα) | 45.3 ppm | GIAO-DFT |

| IR Frequency (C=O stretch) | 1725 cm-1 | DFT (B3LYP/6-31G*) |

Reaction Mechanism Elucidation for Synthetic Pathways via Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of a chiral molecule like this compound, understanding the reaction pathway is key to optimizing stereoselectivity. chiralpedia.com

Using QM methods, one can map out the entire potential energy surface of a proposed synthetic step. This involves locating the structures and energies of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. acs.org A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For an asymmetric synthesis, there will be at least two competing diastereomeric transition states leading to the (S) and (R) products. The difference in the activation energies (ΔG‡) of these two transition states determines the enantiomeric excess (ee) of the reaction. acs.org By calculating the energies of TS-(S) and TS-(R), computational chemists can predict which stereoisomer will be the major product. saskoer.ca This analysis provides insights into the origin of stereoselectivity, often revealing key non-covalent interactions, such as hydrogen bonds or steric repulsion, in the transition state that favor the formation of one enantiomer over the other. acs.org

Table 4: Illustrative Transition State Analysis for a Hypothetical Asymmetric Alkylation Step (Note: Data are illustrative and represent typical results from a DFT calculation on a model reaction.)

| Parameter | Pathway to (S)-product | Pathway to (R)-product |

| Transition State ID | TS-(S) | TS-(R) |

| Relative Free Energy (ΔG‡) | 18.5 kcal/mol | 20.1 kcal/mol |

| Key Interatomic Distance (Å) | 2.15 (C-C bond forming) | 2.18 (C-C bond forming) |

| Predicted ee (%) | 94% | 6% |

In Silico Studies of Molecular Recognition and Ligand-Binding Hypotheses

In silico methods, particularly molecular docking and molecular dynamics, are used to predict and analyze how a small molecule like this compound might bind to a biological target, such as a protein receptor or enzyme. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking algorithms sample a large number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. researchgate.net This can generate hypotheses about the binding mode of the molecule, identifying key interactions such as hydrogen bonds, ionic interactions (salt bridges), and hydrophobic contacts between the ligand and specific amino acid residues in the protein's active site. wjpls.orgsemanticscholar.org

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the binding process. biorxiv.orgnih.gov These simulations can reveal how the protein and ligand adjust their conformations upon binding and can be used to calculate binding free energies, providing a more rigorous estimate of binding affinity. biorxiv.org These studies are crucial for structure-based drug design and for forming hypotheses about the molecule's mechanism of action.

Table 5: Illustrative Molecular Docking Results against a Hypothetical Protein Target (Note: Data are illustrative and represent typical output from a molecular docking study.)

| Binding Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.2 | Arg145, Gln78 | Salt Bridge, H-Bond |

| 1 | -8.2 | Tyr210 | π-π Stacking |

| 1 | -8.2 | Val121, Leu125 | Hydrophobic |

| 2 | -7.5 | Ser148, Asn150 | H-Bond |

| 3 | -7.1 | Arg145, Phe180 | Salt Bridge, Hydrophobic |

Biochemical and Enzymatic Interaction Mechanisms of 2s 2 Methyl 3 Pyridin 4 Ylpropanoic Acid

Substrate Specificity and Inhibition Kinetics in Model Enzyme Systems

There is currently no specific information available in the scientific literature detailing the substrate specificity or enzyme inhibition kinetics of (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid in any model enzyme system. Research into whether this compound acts as a substrate or an inhibitor for specific enzymes, and the kinetic parameters (such as K_m, V_max, K_i, or IC_50_ values) of such interactions, has not been reported.

Mechanistic Enzymology of Biotransformations Involving the Compound Scaffold

Detailed studies on the mechanistic enzymology of biotransformations involving the this compound scaffold are not present in the current body of scientific literature. Consequently, there is no information on the specific enzymes that may catalyze reactions involving this compound or the mechanisms of those potential biotransformations.

Molecular Recognition Studies with Biological Macromolecules (e.g., Protein Binding Affinities)

There is a lack of published research on the molecular recognition of this compound by biological macromolecules. As a result, no data on its binding affinities to specific proteins or other biological targets are available.

Investigation of Metabolic Pathways and Enzyme-Catalyzed Transformations at the Molecular Level

No studies have been published that investigate the metabolic pathways of this compound or the specific enzyme-catalyzed transformations it may undergo at a molecular level. Its metabolic fate and the enzymes involved in its potential metabolism remain uncharacterized.

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation of 2s 2 Methyl 3 Pyridin 4 Ylpropanoic Acid

Enantiomeric Excess Determination via Chiral Chromatography (HPLC, GC) and NMR Spectroscopy with Chiral Shift Reagents

Determining the enantiomeric excess (ee) is fundamental to verifying the purity of a single-enantiomer compound. Chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Chiral chromatography is a powerful technique for separating enantiomers. gcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For a carboxylic acid like (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid, both HPLC and GC can be employed.

In chiral HPLC, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The enantiomers of the analyte pass through the column at different rates, allowing for their separation and quantification. sigmaaldrich.com A typical method would involve dissolving the compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. nih.govpensoft.net

Chiral GC often requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) to ensure its passage through the GC column. nih.gov The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net The flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. nih.gov The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Flow Rate | Detection | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) |

|---|---|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) | 1.0 mL/min | UV at 254 nm | 12.5 | 14.8 |

| GC (after methylation) | Chirasil-DEX CB (25m x 0.25mm) | Helium | 1.2 mL/min | FID | 10.2 | 10.9 |

NMR Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can differentiate between enantiomers through the use of chiral additives. Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. google.comlibretexts.org The CSR forms diastereomeric complexes with each enantiomer, which have distinct NMR spectra. libretexts.org This results in the separation of signals (e.g., for the methyl or methine protons) for the (S) and (R) enantiomers, allowing for the determination of their relative concentrations by integration. researchgate.nettcichemicals.com The magnitude of the induced shift difference depends on the specific proton and its proximity to the chiral center and the binding site of the CSR. google.com

Vibrational and Electronic Circular Dichroism Spectroscopy for Absolute Configuration Assignment

While chiral chromatography can determine enantiomeric purity, it does not reveal the absolute configuration (AC) of the eluted enantiomer. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that provide this crucial information by comparing experimental spectra with quantum chemical calculations. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. schrodinger.comamericanlaboratory.com The standard procedure involves measuring the experimental VCD spectrum of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃). nih.gov Concurrently, the theoretical VCD spectra for both the (R) and (S) enantiomers are calculated using Density Functional Theory (DFT). researchgate.net A direct comparison of the experimental spectrum with the two calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.comnih.gov For carboxylic acids, intermolecular hydrogen bonding can sometimes complicate the spectra; in such cases, conversion to a methyl ester can yield cleaner results. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy is the counterpart to VCD in the ultraviolet-visible region of the electromagnetic spectrum. nih.gov It measures the differential absorption of circularly polarized light by chromophores within the molecule. The pyridine (B92270) ring in this compound acts as a chromophore, making ECD a suitable technique. The process is analogous to VCD: the experimental ECD spectrum is recorded and then compared with the theoretically predicted spectra for the (S) and (R) configurations to determine the AC. nih.govrsc.org

High-Resolution Mass Spectrometry for Mechanistic Fragmentation Studies and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. kobv.de This capability is invaluable for structural elucidation and metabolite identification.

Mechanistic Fragmentation Studies: When coupled with techniques like Gas Chromatography (GC-EI-HRMS) or Liquid Chromatography (LC-ESI-HRMS), the fragmentation pattern of this compound can be studied in detail. Under electron ionization (EI), characteristic fragmentation pathways can be proposed. For this compound, key fragmentation events would likely include the loss of the carboxyl group (–COOH), cleavage of the C-C bond between the chiral center and the methylene (B1212753) group, and fragmentation of the pyridine ring. The high mass accuracy of HRMS allows for the confirmation of the elemental composition of each fragment, which is crucial for proposing and verifying fragmentation mechanisms. nih.govmdpi.com

| m/z (Calculated) | Formula | Proposed Fragment Identity | Description |

|---|---|---|---|

| 165.0790 | C₉H₁₁NO₂ | [M]⁺ | Molecular Ion |

| 120.0657 | C₈H₈N | [M - COOH]⁺ | Loss of carboxyl radical |

| 93.0578 | C₅H₅N | [C₅H₅N-CH₂]⁺ | Pyridylmethyl cation (tropylium analog) |

| 72.0449 | C₄H₆O₂ | [M - C₅H₅N]⁺ | Loss of pyridine radical |

Metabolite Identification: LC-HRMS is a primary tool for identifying metabolites in biological matrices such as plasma or urine. mdpi.com After administration of the parent drug, samples can be analyzed to detect potential biotransformation products. Common metabolic pathways for a compound like this compound could include hydroxylation of the pyridine ring, N-oxidation of the pyridine nitrogen, or conjugation reactions (e.g., glucuronidation) at the carboxylic acid group. HRMS can detect the mass shifts corresponding to these modifications, and subsequent MS/MS analysis provides structural information on the location of the modification. mdpi.com

X-ray Crystallography for Solid-State Stereochemical and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique provides definitive proof of its stereochemistry. nih.gov

The analysis yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. researchgate.netresearchgate.net For chiral molecules, the data can be used to determine the Flack parameter, which provides a high level of confidence in the assignment of the absolute configuration. The resulting crystal structure reveals the preferred conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.85 |

| b (Å) | 8.92 |

| c (Å) | 16.45 |

| Volume (ų) | 858.3 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Advanced NMR Spectroscopic Techniques (e.g., NOESY, DOSY) for Solution Conformation and Dynamics

While X-ray crystallography provides a static picture in the solid state, advanced NMR techniques can elucidate the conformation and dynamics of molecules in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR experiment that detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.org This through-space correlation is known as the Nuclear Overhauser Effect (NOE). youtube.com For this compound, a NOESY spectrum could reveal correlations between the protons of the methyl group and protons on the pyridine ring. The presence and intensity of these cross-peaks would provide critical constraints for determining the preferred solution-phase conformation around the C-C single bonds. libretexts.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY is another powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This can provide information on the size and shape (hydrodynamic radius) of the molecule in solution. It is also highly effective for studying intermolecular interactions, such as self-association or binding to other molecules, by detecting changes in the diffusion coefficient. For this compound, DOSY could be used to confirm its monomeric state in a given solvent or to study its potential to form dimers through hydrogen bonding.

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Insights into 2s 2 Methyl 3 Pyridin 4 Ylpropanoic Acid Derivatives

Design Principles for Modulating Molecular Recognition and Binding Specificity

The molecular architecture of (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid offers several key features that can be systematically modified to probe and modulate its interaction with a biological target. The core components for derivatization include the pyridine (B92270) ring, the carboxylic acid moiety, and the stereogenic center bearing a methyl group.

The Pyridine Ring: The nitrogen atom in the 4-position of the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment. Its basicity allows for potential ionic interactions in a protonated state. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions. Modulating specificity can be achieved by:

Positional Isomerism: Moving the pyridyl group to the 2- or 3-position of the propanoic acid chain would alter the spatial orientation of the hydrogen bond acceptor and the aromatic ring relative to the chiral center and the carboxylic acid.

Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring can modify its electronic properties (pKa), steric profile, and lipophilicity, thereby fine-tuning binding interactions.

The Carboxylic Acid Group: This functional group is a critical interaction point, capable of acting as a hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong salt bridges with positively charged residues (e.g., arginine, lysine) in a binding pocket. Bioisosteric replacement (e.g., with a tetrazole) could maintain the acidic nature while altering geometry and pharmacokinetic properties.

The α-Methyl Group: The methyl group at the chiral center provides steric bulk, which can enhance binding affinity by promoting favorable hydrophobic interactions or, conversely, create steric clashes. Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) can systematically probe the size and shape of the corresponding hydrophobic pocket in a target protein.

The following interactive table illustrates hypothetical design principles and their expected impact on molecular interactions for derivatives of this compound.

| Modification Site | Derivative Example | Rationale for Modification | Predicted Impact on Binding |

| Pyridine Ring | Substitution with an electron-withdrawing group (e.g., -Cl) | Modulate pKa of pyridine nitrogen | May decrease strength of hydrogen bonding |

| Carboxylic Acid | Esterification (e.g., methyl ester) | Remove negative charge and H-bond donor capability | Loss of ionic interaction; may improve cell permeability |

| α-Position | Replacement of methyl with ethyl group | Probe for additional hydrophobic space | Potential increase or decrease in affinity depending on pocket size |

| Pyridine Position | Isomer with 3-pyridyl group | Alter spatial vector of H-bond acceptor | Likely to require different binding site conformation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Targets

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For a series of this compound derivatives, a 2D or 3D-QSAR model could be developed to predict their potency against a hypothetical target, such as an enzyme or receptor. frontiersin.orgnih.gov

A hypothetical 2D-QSAR study would involve calculating various molecular descriptors for a training set of derivatives with known activities. These descriptors fall into several classes:

Electronic Descriptors: (e.g., Hammett constants, dipole moment, partial charges) to quantify the electronic effects of substituents.

Steric Descriptors: (e.g., Molar Refractivity, Taft steric parameters) to describe the size and shape of the molecules.

Hydrophobic Descriptors: (e.g., LogP) to account for the lipophilicity, which influences both target binding and membrane transport.

A plausible, albeit hypothetical, QSAR equation for a series of derivatives might take the form:

log(1/IC50) = 0.45LogP - 0.12MR + 0.67*σ + 2.34

Where IC50 is the concentration for 50% inhibition, LogP represents hydrophobicity, MR (Molar Refractivity) represents steric bulk, and σ (Hammett constant) represents the electronic effect of a substituent on the pyridine ring. This equation would suggest that activity is positively correlated with hydrophobicity and electron-withdrawing character, while being negatively correlated with steric bulk.

The table below presents hypothetical data for a QSAR study on a series of imagined derivatives.

| Compound | Substituent (on Pyridine) | LogP | Molar Refractivity (MR) | Hammett Constant (σ) | Experimental pIC50 | Predicted pIC50 |

| 1 | H | 1.2 | 4.8 | 0.00 | 4.5 | 4.48 |

| 2 | 2-Cl | 1.9 | 5.2 | 0.23 | 5.1 | 5.02 |

| 3 | 2-CH3 | 1.7 | 5.3 | -0.17 | 4.3 | 4.31 |

| 4 | 2-OCH3 | 1.1 | 5.5 | -0.27 | 3.9 | 3.94 |

Impact of Stereochemical Purity and Configuration on Molecular Interactions

Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with small molecules. The designation "(2S)" indicates that the compound has a specific three-dimensional arrangement at the chiral center. The biological activity of this compound is expected to be highly dependent on this configuration.

The Easson-Stedman hypothesis provides a classical model for this phenomenon, suggesting that a more potent enantiomer engages with a receptor at a minimum of three points. For this compound, these three critical interaction points could be:

An ionic/hydrogen bond interaction via the carboxylate group.

A hydrogen bond via the pyridine nitrogen.

A hydrophobic interaction involving the α-methyl group in a specific pocket.

This table illustrates the hypothetical difference in activity between the two enantiomers.

| Enantiomer | Configuration | Hypothetical Binding Affinity (Kd) | Relative Potency |

| (2S)-isomer | S | 50 nM | 100 |

| (2R)-isomer | R | 5000 nM | 1 |

Electrostatic and Steric Contributions to Binding Affinity and Specificity (Theoretical)

The binding of a ligand to its target is governed by a combination of non-covalent interactions, with electrostatic and steric factors being paramount. A theoretical analysis of this compound highlights several key contributors to its binding energy.

Electrostatic Contributions:

Ionic Interactions: The carboxylic acid (pKa ~4-5) will be predominantly deprotonated at physiological pH, forming a carboxylate anion. This anion can form a strong, long-range ionic bond with a positively charged amino acid residue like arginine or lysine, contributing significantly to the binding affinity.

Hydrogen Bonding: The carboxylate can act as a hydrogen bond acceptor. The pyridine nitrogen, with its lone pair of electrons, is a strong hydrogen bond acceptor. These interactions are highly directional and are crucial for specificity.

Dipole Interactions: The polarized C-N bonds in the pyridine ring create a dipole moment that can interact favorably with polar regions of the binding site.

Steric Contributions:

Van der Waals Forces: The aromatic pyridine ring and the aliphatic methyl and methylene (B1212753) groups can engage in favorable van der Waals contacts within well-fitted hydrophobic pockets of a receptor.

The following table summarizes the potential contributions of different molecular fragments to binding affinity.

| Molecular Fragment | Primary Interaction Type | Potential Interacting Residues | Contribution to Affinity/Specificity |

| Carboxylate Group | Ionic Bond, Hydrogen Bonding | Arg, Lys, His, Ser, Thr | High (Affinity), High (Specificity) |

| Pyridine Nitrogen | Hydrogen Bonding | Asn, Gln, Ser, Thr | Moderate (Affinity), High (Specificity) |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp | Moderate (Affinity), Moderate (Specificity) |

| α-Methyl Group | Hydrophobic, Van der Waals | Ala, Val, Leu, Ile | Low-Moderate (Affinity), High (Specificity) |

Pharmacophore Generation and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify new chemical scaffolds that can bind to a target of interest. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to be active.

Based on the structure of this compound, a hypothetical pharmacophore model could be generated. nih.gov This model would likely consist of the following features:

One Hydrogen Bond Acceptor (HBA): Corresponding to the pyridine nitrogen atom.

One Negative Ionizable Area (NI): Representing the carboxylic acid group.

One Hydrophobic Feature (HY): Defined by the α-methyl group.

Exclusion Volumes: Steric constraints would be added to define the required shape of the binding pocket, ensuring that potential hits have a shape complementary to the target. nih.gov

This pharmacophore model can then be used as a 3D query to search large databases of chemical compounds (e.g., ZINC, Chembl) in a process called virtual screening. nih.govresearchgate.net The screening process would identify molecules from the database that match the pharmacophore's features and spatial constraints, even if they have a completely different underlying chemical skeleton (a process known as scaffold hopping). nih.govresearchgate.net Hits from the virtual screen can then be acquired or synthesized for biological testing, accelerating the discovery of novel ligands for the hypothetical target.

The key features for a pharmacophore model are summarized in the table below.

| Pharmacophoric Feature | Corresponding Chemical Group | Vector/Location | Importance |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Lone pair vector | Essential for specificity |

| Negative Ionizable | Carboxylic Acid | Center of charge | Essential for affinity |

| Hydrophobic Aliphatic | α-Methyl Group | Center of group | Important for selectivity and affinity |

Applications of 2s 2 Methyl 3 Pyridin 4 Ylpropanoic Acid As a Chiral Synthon in Advanced Organic Synthesis

Utility in Asymmetric Total Synthesis of Complex Natural Products and Bioactive Molecules

The enantiomerically pure nature of (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid makes it a prospective starting material or intermediate in the total synthesis of natural products and bioactive molecules where a methyl-substituted, pyridine-containing fragment is a key structural element. Chiral building blocks are fundamental in constructing complex molecules with defined stereochemistry, which is often crucial for their biological activity. The pyridine (B92270) ring, in particular, is a common heterocycle in a vast number of pharmaceuticals and natural products, valued for its ability to engage in hydrogen bonding and its coordinative properties. While specific examples of its use in total synthesis are not readily found in the literature, its structure is analogous to fragments seen in various alkaloids and other biologically active compounds.

Precursor for the Development of Chiral Ligands and Catalysts in Enantioselective Reactions

The pyridine nitrogen of this compound can act as a coordination site for metal centers, making it a promising candidate for the development of novel chiral ligands for asymmetric catalysis. Chiral pyridine-containing ligands are a well-established class of ligands used in a multitude of enantioselective transformations. The carboxylic acid functionality of the molecule provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex ligand scaffolds. For instance, it could be amidated with chiral amines or esterified with chiral alcohols to generate bidentate or tridentate ligands. These ligands, upon coordination with transition metals, could catalyze a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, with the stereochemical outcome being directed by the chiral center of the original acid.

Scaffold for the Design and Synthesis of Peptidomimetics and Protein Modulators

The structural resemblance of this compound to unnatural amino acids makes it an attractive scaffold for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. The pyridine side chain can mimic the side chains of natural amino acids like histidine or phenylalanine, while also introducing unique electronic and hydrogen-bonding properties. By incorporating this chiral synthon into peptide sequences, researchers can create novel structures that can modulate protein-protein interactions or act as enzyme inhibitors. The methyl group at the alpha-position can also provide conformational constraints, which is a common strategy in peptidomimetic design to lock the molecule into a bioactive conformation.

Incorporation into Functional Polymeric Materials and Supramolecular Assemblies

The carboxylic acid and pyridine functionalities of this compound allow for its use as a monomer or a functionalizing agent in the synthesis of chiral polymers and supramolecular assemblies. The carboxylic acid can be converted into a polymerizable group, such as an acrylate or a vinyl group, enabling its incorporation into polymer backbones through various polymerization techniques. The resulting polymers would possess chiral, pyridine-containing side chains, which could impart interesting properties to the material, such as chiroptical activity or the ability to act as a chiral stationary phase in chromatography. In supramolecular chemistry, the pyridine unit can participate in hydrogen bonding or metal coordination to direct the self-assembly of complex, ordered structures. The chirality of the molecule would be translated to the supramolecular level, potentially leading to the formation of helical or other chiral assemblies with applications in areas like asymmetric catalysis or chiral recognition.

Role in Enabling Novel Methodologies for Drug Discovery and Chemical Biology Research

In the context of drug discovery, this compound can serve as a valuable building block for the synthesis of compound libraries for high-throughput screening. The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. By using this chiral synthon, chemists can readily introduce both a stereocenter and a pyridine ring into potential drug candidates, exploring the chemical space around this important pharmacophore. Its use can facilitate the rapid generation of diverse molecules with a high degree of three-dimensional complexity, which is often a key factor in achieving potent and selective biological activity. Furthermore, its derivatives could be used as chemical probes to study biological processes, with the pyridine ring potentially serving as a handle for affinity chromatography or fluorescence labeling.

Future Research Directions and Emerging Paradigms for 2s 2 Methyl 3 Pyridin 4 Ylpropanoic Acid

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The synthesis and evaluation of derivatives of (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid can be significantly accelerated by embracing automated synthesis and high-throughput screening (HTS). Automated platforms enable the rapid and systematic modification of the core structure, allowing for the creation of large libraries of related compounds. For instance, the carboxylic acid group can be readily converted into a variety of amides, esters, and other functional groups, while the pyridine (B92270) ring can undergo substitutions or quaternization.

High-throughput screening methodologies are essential for rapidly evaluating the biological activities of these newly synthesized compound libraries. nih.gov Techniques such as label-free mass spectrometry assays can screen tens of thousands of compounds daily, identifying potential hits for further investigation. nih.gov This combination of automated synthesis and HTS creates a powerful engine for discovery, enabling the efficient exploration of the chemical space around the this compound scaffold.

Table 1: Methodologies for Accelerated Derivative Exploration

| Methodology | Application to this compound | Potential Outcome |

|---|---|---|

| Automated Parallel Synthesis | Rapid generation of amide and ester libraries from the carboxylic acid moiety. | Identification of structure-activity relationships (SAR). |

| Flow Chemistry | Controlled and scalable synthesis of derivatives with improved safety and efficiency. | Access to novel chemical space under conditions not feasible in batch synthesis. |

| High-Throughput Screening (HTS) | Screening of derivative libraries against diverse biological targets (e.g., enzymes, receptors). | Discovery of lead compounds for drug development. |

Exploration of Novel Biocatalytic Pathways and Enzyme Engineering for Enhanced Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com The development of enzymatic routes to produce this compound and its derivatives is a promising area of future research. Enzymes can catalyze reactions under mild conditions and with exceptional stereoselectivity, which is crucial for producing enantiomerically pure compounds. nih.gov

Enzyme engineering can be employed to create novel biocatalysts with tailored properties. For example, enzymes like ammonia (B1221849) lyases, which natively act on aromatic amino acids, could be engineered to accept pyridine-containing substrates. nih.gov Similarly, aminotransferases could be modified to catalyze the asymmetric amination of a suitable keto-acid precursor, establishing the chiral center of the target molecule with high precision. nih.gov These approaches not only promise more sustainable manufacturing processes but also open avenues for synthesizing novel, noncanonical amino acids based on this scaffold. nih.gov

Advanced Computational Modeling for De Novo Design and Optimization of Derivatives

Computational modeling is an indispensable tool in modern chemical research, enabling the de novo design and optimization of molecules with desired properties. By using the structure of this compound as a starting point, computational methods can predict how modifications will affect its interaction with specific biological targets.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to design derivatives with enhanced potency and selectivity. Retrosynthetic search algorithms, which combine models for both enzymatic and synthetic reactions, can help devise the most efficient hybrid synthesis plans for these computationally designed molecules. mit.edu This synergy between computational design and advanced synthesis planning can significantly reduce the time and resources required to develop novel functional molecules.

Table 2: Computational Approaches for Derivative Design

| Computational Tool | Function | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Design of derivatives with improved binding affinity to a specific biological target. |

| QSAR Modeling | Relates chemical structure to biological activity. | Predict the activity of virtual derivatives to prioritize synthesis. |

| De Novo Design Algorithms | Generates novel molecular structures within specified constraints. | Creation of entirely new scaffolds based on the core structure for novel biological activities. |

Application in Targeted Molecular Probe Development for Biological Systems

Targeted molecular probes are essential for visualizing and understanding complex biological processes within living cells. The structure of this compound contains features that make it an attractive scaffold for the development of such probes. mdpi.com The pyridine ring, a weak base, could be exploited for targeting acidic organelles like lysosomes. mdpi.com

The carboxylic acid provides a convenient handle for attaching fluorophores, affinity tags, or other reporter groups. By conjugating this scaffold to molecules that specifically bind to certain cellular components, researchers can create probes that accumulate in desired locations. For example, linking it to a ligand for a specific receptor could allow for targeted imaging of that receptor's distribution and dynamics. The development of such probes would provide powerful tools for cell biology and disease diagnosis.

Interdisciplinary Research Opportunities with Materials Science and Nanotechnology

The unique chemical properties of this compound open up exciting opportunities at the interface of chemistry, materials science, and nanotechnology. Its structure, featuring both a heterocyclic ring and a chiral amino acid-like functionality, makes it a versatile building block for advanced materials. nbinno.com

The pyridine nitrogen atom can coordinate with metal ions, suggesting its potential use in the construction of metal-organic frameworks (MOFs) or as a capping agent to stabilize and functionalize nanoparticles. The inherent chirality of the molecule could be used to impart chiral properties to these materials, which is of interest for applications in asymmetric catalysis and chiral separations. Furthermore, its ability to participate in hydrogen bonding and π-stacking interactions could be leveraged to design self-assembling systems and functional polymers.

Q & A

Q. What are the common synthetic routes for (2S)-2-Methyl-3-pyridin-4-ylpropanoic acid?

The synthesis typically involves multi-step organic reactions, such as condensation of pyridine derivatives with chiral carboxylic acid precursors. Key steps include:

- Chiral induction : Use of chiral auxiliaries or catalysts to ensure the (2S) stereochemistry .

- Purification : Chromatographic techniques (e.g., HPLC, flash chromatography) to isolate enantiomerically pure product .

- Characterization : NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation . Optimization of reaction conditions (temperature, solvent, catalysts) is critical for yield enhancement .

Q. What analytical methods are recommended for purity assessment?

- HPLC with chiral columns to resolve enantiomers and detect impurities (e.g., epimers) .

- LC-MS for quantifying trace impurities and verifying molecular weight .

- NMR spectroscopy to confirm stereochemical integrity and functional groups . Reference standards (e.g., pharmacopeial-grade impurities) should be used for calibration .

Q. How should researchers handle this compound safely in the lab?

- Engineering controls : Use fume hoods to minimize airborne exposure .

- PPE : Gloves, lab coats, and safety goggles .

- Decontamination : Immediate showering if skin contact occurs; dedicated laundering for contaminated clothing .

- Storage : In airtight containers, away from oxidizers or reactive agents .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral catalysts : Asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to favor the (2S)-configuration .

- Dynamic kinetic resolution : To minimize racemization during reaction steps .

- Chiral HPLC validation : Regular monitoring of reaction progress to detect early-stage racemization .

Q. What strategies resolve contradictions in reported biological activities?

- Replication under standardized conditions : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines .

- Structural analogs : Compare activity with derivatives (e.g., pyridine-ring modifications) to identify pharmacophores .

- Mechanistic studies : Use enzyme inhibition assays (e.g., IC₅₀ determination) to validate target interactions .

Q. How can impurity profiles be optimized for pharmacological studies?

- DoE (Design of Experiments) : Systematic variation of reaction parameters (e.g., temperature, reagent ratios) to reduce byproducts .

- Advanced chromatography : Preparative HPLC to isolate and characterize impurities for toxicity screening .

- Stability testing : Assess degradation products under accelerated conditions (e.g., high humidity, heat) .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Fluorescence-based assays : For real-time monitoring of enzyme activity (e.g., proteases or kinases) .

- Isothermal titration calorimetry (ITC) : To measure binding affinity and thermodynamics .

- Molecular docking : Computational modeling to predict binding modes with target enzymes .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors improve mixing and heat transfer, enhancing reproducibility .

- Catalyst recycling : Immobilized chiral catalysts reduce costs and waste .

Q. What are the limitations in studying its metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.